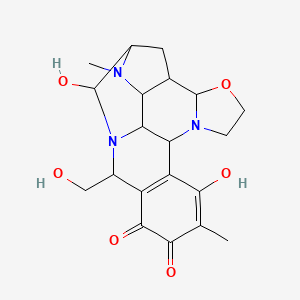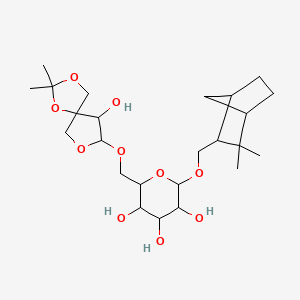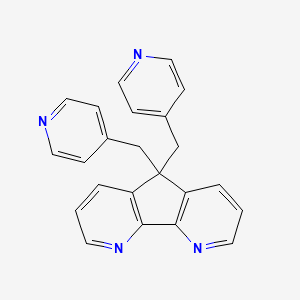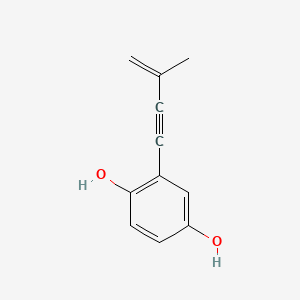
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Übersicht
Beschreibung
The compound “Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a hexadecanoyl group (a long-chain fatty acid derivative), and a 2,2-dimethyl-1,3-oxazolidine-3-carboxylate group (a type of cyclic amide or lactam). The (4S) designation indicates the stereochemistry of the molecule at the 4th carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a long aliphatic chain (from the hexadecanoyl group), a bulky tert-butyl group, and a heterocyclic oxazolidine ring. The 3D conformation of the molecule would be influenced by these structural features and the stereochemistry at the 4th carbon .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxazolidine ring might undergo ring-opening reactions under certain conditions. The ester group could be susceptible to hydrolysis or other nucleophilic attack. The long aliphatic chain might undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature given the presence of the long-chain fatty acid derivative. Its solubility would depend on the solvent used .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Hexadecanoic acid", "Tert-butyl 2-oxazolidone", "Dimethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Hexadecanoic acid is first converted to hexadecanoyl chloride using thionyl chloride and pyridine as a catalyst.", "Tert-butyl 2-oxazolidone is then reacted with hexadecanoyl chloride in the presence of triethylamine to form the corresponding amide intermediate.", "The amide intermediate is then treated with dimethylamine and sodium hydroxide to form the corresponding amine intermediate.", "Ethyl chloroformate is added to the amine intermediate to form the corresponding carbamate intermediate.", "The carbamate intermediate is then reacted with sodium hydroxide to form the corresponding tert-butyl ester intermediate.", "The tert-butyl ester intermediate is then treated with hydrochloric acid to remove the tert-butyl group and form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then reacted with methanol and diethyl ether to form the final product, Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate." ] } | |
CAS-Nummer |
120005-55-2 |
Produktname |
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Molekularformel |
C26H49NO4 |
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1 |
InChI-Schlüssel |
SMAWUTBOJBVYFQ-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SKI 5C; SKI-5C; SKI5C. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




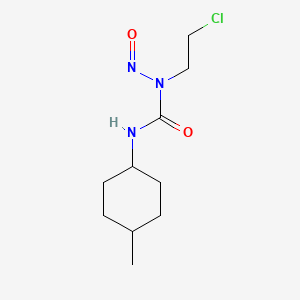
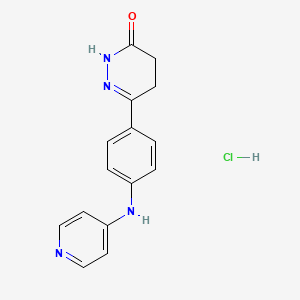
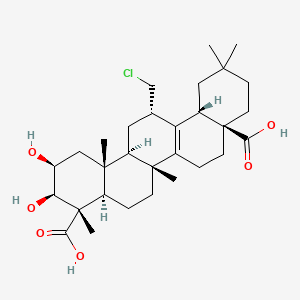
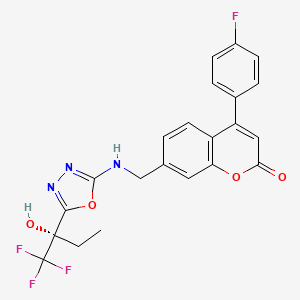

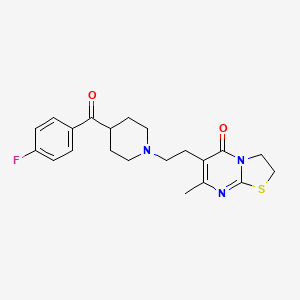
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
